An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate
This guide provides a comprehensive technical overview for the synthesis and characterization of tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate, a valuable spirocyclic scaffold in modern drug discovery. The document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps, catering to researchers, medicinal chemists, and professionals in pharmaceutical development.
Introduction and Strategic Importance
Spirocyclic systems have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as target specificity and reduced off-target effects.[1] The diazaspiro[5.5]undecane core, in particular, is a privileged scaffold found in numerous biologically active compounds.[2] Tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate, featuring a lactam moiety and a Boc-protected amine, serves as a versatile building block for the synthesis of more complex molecules. The Boc group allows for selective deprotection and further functionalization, making it a key intermediate in the construction of compound libraries for drug screening.[3]
Retrosynthetic Analysis and Proposed Synthetic Pathway
A direct, published synthesis for tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate (synonym: tert-Butyl 7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate) is not extensively documented in readily available literature. Therefore, a plausible and efficient synthetic route has been devised based on established organic chemistry principles and analogous transformations.
The proposed synthesis commences from the commercially available N-Boc-4-piperidone. The strategy involves the introduction of a cyanomethyl group at the 4-position, followed by reduction of the nitrile to a primary amine. This amine is then acylated with an appropriate acrylic acid derivative, and the final spirocyclic lactam is formed via an intramolecular aza-Michael addition.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocols
Synthesis of tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate (Intermediate 1)
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Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the olefination of ketones to form α,β-unsaturated nitriles. Diethyl cyanomethylphosphonate is chosen as the phosphonate reagent due to its commercial availability and high reactivity. Sodium hydride is a strong base suitable for deprotonating the phosphonate to generate the reactive ylide.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add diethyl cyanomethylphosphonate (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.[4]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate as a solid.
-
Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (Intermediate 2)
-
Rationale: Catalytic hydrogenation is an effective method for the selective reduction of the carbon-carbon double bond in the presence of a nitrile group. Palladium on carbon (Pd/C) is a standard and efficient catalyst for this transformation.
-
Procedure:
-
Dissolve tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 eq.) in ethanol or methanol in a hydrogenation vessel.
-
Add 10% palladium on carbon (5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, which is often used in the next step without further purification.
-
Synthesis of tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate (Intermediate 3)
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Rationale: The reduction of the nitrile to a primary amine can be achieved using several reducing agents. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation using Raney nickel under pressure can also be employed, which may be preferable for larger scale synthesis due to safety considerations.[5]
-
Procedure (using LAH):
-
To a stirred solution of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate.
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Synthesis of tert-Butyl 4-(2-acrylamidoethyl)piperidine-1-carboxylate (Intermediate 4)
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Rationale: Acylation of the primary amine with acryloyl chloride will form the necessary precursor for the intramolecular cyclization. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C.
-
Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
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Synthesis of tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate (Target Molecule)
-
Rationale: The final spirocyclization is achieved through an intramolecular aza-Michael addition. This reaction can be promoted by a base. Sodium tert-butoxide is a suitable base for this transformation.[6]
-
Procedure:
-
Dissolve tert-butyl 4-(2-acrylamidoethyl)piperidine-1-carboxylate (1.0 eq.) in an aprotic solvent such as THF or DMF.
-
Add a catalytic amount of a strong base, such as sodium tert-butoxide (0.1-0.2 eq.), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization to obtain tert-butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate.
-
Characterization
Thorough characterization of the final product and key intermediates is essential to confirm their identity, purity, and structure.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Key Signals (ppm) | Expected ¹³C NMR Key Signals (ppm) | Expected IR Key Bands (cm⁻¹) |
| Target Molecule | C₁₄H₂₄N₂O₃ | 268.35 | ~3.5-4.0 (N-CH₂-), ~3.2 (N-CH₂-), ~2.4 (CH₂-C=O), ~1.4 (Boc) | ~170 (C=O, lactam), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~50-60 (spiro C), ~40-50 (piperidine CH₂) | 3200-3300 (N-H), 1680-1700 (C=O, Boc), 1640-1660 (C=O, lactam) |
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group as a singlet around 1.4 ppm.[7] The methylene protons of the piperidine rings will appear as complex multiplets in the region of 1.5-4.0 ppm. The N-H proton of the lactam should appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the lactam (~170 ppm) and the Boc group (~155 ppm).[8] The quaternary carbon of the Boc group is expected around 80 ppm, and the spiro carbon will be a key signal to identify. The various methylene carbons of the piperidine rings will appear in the upfield region.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a characteristic N-H stretching vibration for the lactam amide at approximately 3200-3300 cm⁻¹.
-
Two distinct carbonyl stretching bands are expected: one for the Boc carbamate around 1680-1700 cm⁻¹ and another for the lactam amide around 1640-1660 cm⁻¹.[9]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₄H₂₄N₂O₃ is m/z 269.1809. Fragmentation patterns can provide further structural information, such as the loss of the Boc group or isobutylene.[10]
-
Workflow Visualization
Caption: General experimental workflow from synthesis to characterization.
Conclusion
This guide outlines a robust and logical synthetic strategy for the preparation of tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate, a valuable intermediate for pharmaceutical research. The proposed multi-step synthesis employs well-established and reliable chemical transformations. The detailed protocols and characterization guidelines provide a solid foundation for researchers to successfully synthesize and validate this important spirocyclic building block.
References
-
White Rose Research Online. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Retrieved from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
-
MDPI. (2012). tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]
-
ResearchGate. (2020). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[11][11]undecane-3-oxo (or thioxo)-1,5,9-triones. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
-
International Journal of Chemical Research. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Retrieved from [Link]
-
Combinatorial Chemistry Review. (2020). New synthesis of lactams and spirolactams. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New synthesis of lactams and spirolactams [combichemistry.com]
- 7. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 10. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
